1-(3-Chlorophenyl)-2-phenylethanone

Beschreibung

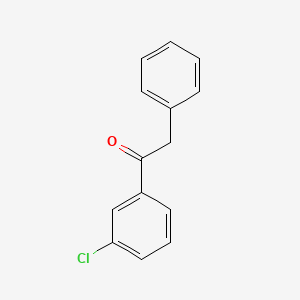

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3-chlorophenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDLWRYPZHYWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289230 | |

| Record name | 1-(3-chlorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62482-45-5 | |

| Record name | 62482-45-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-chlorophenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3 Chlorophenyl 2 Phenylethanone and Its Analogs

Conventional Synthetic Routes to Substituted Phenylethanones

Traditional synthesis of phenylethanones relies on well-established reactions that have been fundamental to organic chemistry for over a century. These methods are known for their reliability and broad applicability in creating a diverse range of aryl ketone structures.

Acylation reactions, particularly those employing chloroacetyl chloride, are a cornerstone for the synthesis of α-chloro ketones, which serve as versatile intermediates. researchgate.net In a typical process, an aromatic compound is reacted with chloroacetyl chloride under Friedel-Crafts conditions. This reaction introduces a chloroacetyl group (-COCH₂Cl) onto the aromatic ring.

The reaction is an electrophilic aromatic substitution catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron-modified montmorillonite (B579905) K10 clay. google.com The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion that is then attacked by the electron-rich aromatic ring. sigmaaldrich.com For example, the reaction of benzene (B151609) with chloroacetyl chloride yields phenacyl chloride (2-chloro-1-phenylethanone). sciencemadness.org These α-chloro ketone products are valuable precursors that can be further modified, for instance, through nucleophilic substitution at the α-carbon to introduce other functional groups, including the phenyl group required for the target molecule. A patent describes the reaction of p-xylene (B151628) with chloroacetyl chloride to produce 2-chloro-1-(2,5-dimethylphenyl)ethanone, highlighting its industrial application. google.com

The Claisen-Schmidt condensation is a reliable and widely used method for synthesizing chalcones, or α,β-unsaturated ketones, which are structurally related to phenylethanones. scispace.comresearchgate.net This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) or a similar ketone. researchgate.net The reaction typically proceeds by forming an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated carbonyl system of the chalcone (B49325). researchgate.net

Various catalysts, including aqueous alkali solutions (NaOH, KOH), have been employed. aip.org The versatility of this reaction allows for the synthesis of a wide array of chalcone derivatives by simply changing the substitution patterns on the aromatic aldehyde and the acetophenone. While conventional methods may require heating for several hours, alternative techniques like grinding the reactants can provide higher yields in shorter times with less solvent, aligning with green chemistry principles. aip.org

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Substituted Acetophenone | Substituted Benzaldehyde | Product (Chalcone Derivative) | Catalyst/Conditions |

|---|---|---|---|

| Acetophenone | Benzaldehyde | 1,3-Diphenyl-2-propen-1-one | KOH, Reflux/Grinding aip.org |

| 2-Hydroxyacetophenone | 4-Chlorobenzaldehyde | 4-Chloro-2'-hydroxychalcone | 40% NaOH |

| 2-Hydroxyacetophenone | 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxy-2'-hydroxychalcone | 40% NaOH |

| 3-Bromoacetophenone | 4-Isopropylbenzaldehyde | (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | Aldol Condensation researchgate.net |

The Friedel-Crafts acylation is a fundamental C-C bond-forming reaction and one of the most direct methods for synthesizing aryl ketones. sigmaaldrich.comorganic-chemistry.org The reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride (B1165640), catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org The catalyst activates the acylating agent to form a resonance-stabilized acylium ion, which is the key electrophile. sigmaaldrich.com

A direct synthesis of 1-(3-Chlorophenyl)-2-phenylethanone can be envisioned via the Friedel-Crafts acylation of chlorobenzene (B131634) with phenylacetyl chloride. Alternatively, related precursors are readily synthesized. For instance, reacting chlorobenzene with acetyl chloride would yield chloroacetophenone isomers. The reaction is highly effective for producing monoacylated products because the resulting ketone is deactivated towards further substitution. organic-chemistry.org This method is broadly applicable for the preparation of various aromatic ketones, including intermediates for pharmaceuticals like naproxen. sigmaaldrich.com

Table 2: Examples of Aryl Ketone Synthesis via Friedel-Crafts Acylation

| Arene | Acylating Agent | Catalyst | Product |

|---|---|---|---|

| Benzene | Ethanoyl chloride | AlCl₃ | Phenylethanone (Acetophenone) libretexts.org |

| Toluene (B28343) | Ethanoyl chloride | AlCl₃ | 4-Methylphenylethanone libretexts.org |

| Benzene | 3-Chlorobenzoyl chloride | AlCl₃ | 2-(3-Chlorophenyl)-1-phenylethanone |

| p-Xylene | Chloroacetyl chloride | AlCl₃ | 2-Chloro-1-(2,5-dimethylphenyl)ethanone google.com |

The Dakin-West reaction provides a route to α-acylamino ketones from the reaction of α-amino acids with an acid anhydride in the presence of a base, typically pyridine (B92270). wikipedia.orgjk-sci.com The mechanism involves the initial acylation of the amino acid, followed by cyclization to an azlactone intermediate. This intermediate is then acylated at the carbon atom, and subsequent ring-opening and decarboxylation yield the final keto-amide product. wikipedia.orgresearchgate.net

While classically applied to α-amino acids, modern variations of the Dakin-West reaction have expanded its scope to include other enolizable carboxylic acids. wikipedia.org Notably, β-aryl carboxylic acids can be converted to β-aryl ketones. researchgate.netnih.gov For example, treatment of 3-nitrophenylacetic acid with acetic anhydride and pyridine can produce 3-nitrophenylacetone. researchgate.net This makes the reaction relevant for producing ketone structures that are analogs of phenylethanones, particularly β-arylacetamido ketones, which are important skeletons in pharmacologically active compounds. researchgate.net The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can allow the reaction to proceed at room temperature instead of requiring reflux conditions. wikipedia.org

Green Chemistry Approaches in Ethanone (B97240) Synthesis and Derivatization

In response to the growing need for sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of phenylethanones and their derivatives. frontiersin.org These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign solvents like water or ethanol, nih.govyoutube.com solvent-free reaction conditions, researchgate.net and the application of novel catalytic systems. frontiersin.org Microwave-assisted synthesis, for example, has been shown to accelerate reactions and improve yields in Claisen-Schmidt condensations. aip.org

A significant focus of green chemistry is the replacement of hazardous and stoichiometric reagents, such as the Lewis acids used in traditional Friedel-Crafts reactions, with environmentally benign catalysts. frontiersin.orgexlibrisgroup.com Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and recycled. exlibrisgroup.com

Examples of such catalysts include:

Heteropolyacids (HPAs): These are solid acids that can effectively catalyze various organic transformations, including esterification and oxidation reactions, offering a reusable and eco-friendly alternative. exlibrisgroup.com

Modified Clays: Iron-modified montmorillonite K10, a type of clay, has been successfully used as a solid acid catalyst for the chloroacetylation of arenes, demonstrating good yields and selectivity.

Ionic Liquids: These are salts with low melting points that can act as both solvents and catalysts. They are often non-volatile and can be recycled. For instance, the ionic liquid [BMIM]PF6 has been used to promote multicomponent reactions for synthesizing complex heterocyclic derivatives. nih.gov

Phase-Transfer Catalysis (PTC): This technique facilitates reactions between reactants located in different immiscible phases (e.g., aqueous and organic). youtube.com It can enhance reaction rates and eliminate the need for harsh solvents, making it a valuable green chemistry tool for various synthetic processes, including esterification. youtube.com

These catalytic systems contribute to cleaner, more efficient, and sustainable synthetic routes for phenylethanone derivatization. nih.govnih.gov

Table 3: Examples of Environmentally Benign Catalysts

| Catalyst Type | Example | Reaction Type | Green Advantage |

|---|---|---|---|

| Modified Clay | Fe-modified montmorillonite K10 | Friedel-Crafts Chloroacetylation | Heterogeneous, reusable catalyst replacing stoichiometric Lewis acids. |

| Heteropolyacid (HPA) | Tungstophosphoric acid on silica | Esterification, Etherification exlibrisgroup.com | Solid, reusable acid catalyst with high efficiency. |

| Ionic Liquid | [BMIM]PF6 | Multicomponent Cascade Reaction nih.gov | Environmentally friendly solvent, promotes complex reactions. |

| Phase-Transfer Catalyst | Quaternary ammonium (B1175870) salts | Esterification, Condensation youtube.com | Facilitates reactions in biphasic systems, reduces need for organic solvents. |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 2-Chloroacetyl chloride |

| Chalcone |

| Acetophenone |

| Benzaldehyde |

| 1,3-Diphenyl-2-propen-1-one |

| 2-Hydroxyacetophenone |

| 4-Chlorobenzaldehyde |

| 4-Chloro-2'-hydroxychalcone |

| 2,5-Dimethoxybenzaldehyde |

| 2,5-Dimethoxy-2'-hydroxychalcone |

| 3-Bromoacetophenone |

| 4-Isopropylbenzaldehyde |

| (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one |

| Aluminum chloride |

| Phenylacetyl chloride |

| Chlorobenzene |

| Acetyl chloride |

| Chloroacetophenone |

| Ethanoyl chloride |

| Phenylethanone |

| Toluene |

| 4-Methylphenylethanone |

| 3-Chlorobenzoyl chloride |

| 2-(3-Chlorophenyl)-1-phenylethanone |

| p-Xylene |

| 2-Chloro-1-(2,5-dimethylphenyl)ethanone |

| Naproxen |

| Pyridine |

| 4-Dimethylaminopyridine (DMAP) |

| 3-Nitrophenylacetic acid |

| 3-Nitrophenylacetone |

| Phenacyl chloride (2-chloro-1-phenylethanone) |

| Ethanol |

| [BMIM]PF6 (1-Butyl-3-methylimidazolium hexafluorophosphate) |

| Sodium hydroxide |

| Potassium hydroxide |

| Iron-modified montmorillonite K10 |

| Tungstophosphoric acid |

Solvent-Free and Microwave-Assisted Synthetic Protocols

In recent years, the development of environmentally benign synthetic methods has become a major focus in chemical research. Solvent-free and microwave-assisted reactions have emerged as powerful tools to achieve this goal, offering advantages such as shorter reaction times, higher yields, and reduced use of hazardous solvents. researchgate.netmdpi.comresearchgate.net

Microwave irradiation, in particular, has been successfully employed for the rapid and efficient synthesis of various organic compounds, including chalcones and their derivatives. researchgate.net The use of microwave activation can significantly accelerate reaction rates and often leads to cleaner reaction profiles compared to conventional heating methods. mdpi.comresearchgate.netjocpr.com For instance, a solvent-free condensation of aryl ketones and aldehydes using iodine-impregnated alumina (B75360) under microwave activation has been reported for the synthesis of chalcones, yielding the desired products in high yields within minutes. researchgate.net This approach highlights the potential of combining microwave technology with solid-supported reagents to create highly efficient and eco-friendly synthetic protocols.

Similarly, the synthesis of 3-substituted coumarins and benzocoumarins has been achieved through microwave irradiation of the corresponding enaminones in a solventless system. mdpi.comresearchgate.net This method proved to be much more efficient than traditional heating in a solvent, resulting in significantly higher yields and shorter reaction times. mdpi.comresearchgate.net The application of microwave-assisted synthesis has also been extended to the chemoselective synthesis of 2-arylazo-biphenyl-4-carboxamides, demonstrating the versatility of this technique in controlling reaction outcomes. nih.gov

Interactive Table: Comparison of Synthetic Methods

| Method | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Microwave-Assisted | Iodine-impregnated alumina, solvent-free | < 2 minutes | 79-95 | researchgate.net |

| Microwave-Assisted | Solvent-free | 5 minutes | 95 | mdpi.comresearchgate.net |

| Conventional Heating | Glacial acetic acid, ethanol | 8-12 hours | Not specified | jocpr.com |

Biocatalytic Transformations of Substituted Ethanones

Biocatalysis has gained prominence as a green and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.netnih.gov Enzymes, with their high selectivity and ability to function under mild reaction conditions, offer a powerful platform for the production of enantiomerically pure molecules, which are crucial in the pharmaceutical industry. researchgate.netrsc.org

Asymmetric Reduction Methodologies for Chiral Alcohol Intermediates (e.g., using Candida ontarioensis)

The asymmetric reduction of prochiral ketones to their corresponding chiral alcohols is a key transformation in organic synthesis. Various microorganisms and their enzymes have been effectively utilized for this purpose. Yeasts of the Candida genus, in particular, have demonstrated significant potential as biocatalysts for the enantioselective reduction of a wide range of ketones. nih.govresearchgate.net

For instance, the yeast Candida tropicalis has been successfully used for the bioreduction of acetophenone and its analogs, yielding the corresponding (S)-aryl ethanols with high enantiomeric excess. nih.gov This particular strain has been shown to be robust, functioning over a broad range of pH and temperature, making it a versatile biocatalyst for preparative-scale synthesis. nih.gov While the specific use of Candida ontarioensis for the reduction of this compound is not explicitly detailed in the provided context, the general applicability of Candida species in the asymmetric reduction of substituted ethanones suggests its potential utility in this transformation.

Enzyme-Mediated Synthesis Approaches

The use of isolated enzymes offers several advantages over whole-cell systems, including higher specific activity and the elimination of side reactions. Ketoreductases (KREDs) are a class of enzymes that have been extensively studied and applied in the biocatalytic reduction of ketones. researchgate.net The development of diverse KRED libraries has been a critical factor in the successful implementation of enzymatic reductions in industrial processes. researchgate.net

Systems biocatalysis, which involves the use of optimized enzymes for the biosynthesis of target molecules, represents a powerful approach for the efficient production of valuable chemicals. nih.gov This can involve single-step reactions or the combination of multiple biocatalytic or chemocatalytic steps. nih.gov The integration of several biocatalytic reaction steps can be achieved by identifying novel enzymes that can catalyze a more direct route to the desired product. nih.gov

Interactive Table: Biocatalytic Reduction of Ketones

| Biocatalyst | Substrate | Product | Enantiomeric Excess (%) | Reference |

| Candida tropicalis MTCC 5158 | Acetophenone | (S)-1-phenylethanol | >99 | nih.gov |

| Candida tenuis Xylose Reductase | Aryl ketones | Chiral alcohols | High | researchgate.net |

This compound as a Synthetic Intermediate and Precursor

This compound serves as a valuable building block in the synthesis of more complex molecules with potential biological activities. Its chemical structure, featuring a reactive ketone group and two distinct phenyl rings, allows for a variety of chemical modifications, making it a versatile intermediate for the construction of diverse molecular scaffolds.

Precursor in the Synthesis of N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives

While the direct synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives from this compound is not explicitly detailed in the provided search results, the synthesis of related N-phenyl-2-phenoxyacetamides and 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been reported. researchgate.net These syntheses often involve the reaction of a substituted phenoxyacetic acid or a related intermediate with an appropriate amine. researchgate.net It is plausible that this compound could be transformed into a key intermediate, such as an α-halo ketone, which could then react with a substituted piperazine (B1678402) to form the desired acetamide (B32628) derivatives.

Role in the Formation of Pyrazinobenzimidazole Derivatives

The synthesis of pyrazinobenzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. While the direct use of this compound in this specific reaction is not described, it can be envisioned as a precursor to a suitable 1,2-dicarbonyl intermediate. For example, oxidation of the methylene (B1212753) group adjacent to the carbonyl in this compound would yield a 1,2-diketone, which could then undergo condensation with an o-phenylenediamine to form the pyrazinobenzimidazole core structure. The versatility of this compound as a synthetic intermediate underscores its importance in the construction of diverse heterocyclic systems.

Utilization in β-Diketo Derivative Synthesis

The synthesis of β-diketones, or 1,3-diketones, represents a fundamental transformation in organic chemistry, providing key intermediates for the creation of a wide array of more complex molecules, including various heterocycles. researchgate.netijpras.com The primary and most classical method for synthesizing these compounds is the Claisen condensation. nih.govlibretexts.org This reaction involves the condensation of a ketone with an ester in the presence of a strong base to form a β-keto ester or a β-diketone. libretexts.orglibretexts.orgvaia.com

In the context of this compound, this compound can serve as the ketone component in a Claisen condensation to yield valuable β-diketo derivatives. The reaction typically proceeds by treating this compound with an appropriate acylating agent, such as an ester or an acid chloride, in the presence of a suitable base. organic-chemistry.orgorganic-chemistry.org

A representative reaction involves the condensation of this compound with an ester like ethyl acetate (B1210297). In this process, a strong base, such as sodium ethoxide or sodium hydride, is used to deprotonate the α-carbon of the ketone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester. The subsequent elimination of an alkoxide leaving group leads to the formation of the β-diketone. libretexts.orgyoutube.com The use of a full equivalent of a strong base is often necessary to drive the reaction to completion, as the resulting β-diketone is itself acidic and will be deprotonated by the base. libretexts.org

The general scheme for the synthesis of a β-diketo derivative from this compound via a Claisen-type condensation is depicted below:

Reaction Scheme:

Where 'R' can be an alkyl or aryl group from the acylating agent (e.g., an ester or acid chloride), and R' is the alkyl group of the ester's alcohol portion.

Detailed findings from the literature on the synthesis of analogous β-diketones indicate that reaction conditions can be optimized by careful selection of the base, solvent, and temperature. For instance, lithium bases in toluene have been shown to provide good yields for the formation of 1,3-diketones from ketones and acid chlorides. organic-chemistry.org

Below is a table summarizing the reactants and the resulting β-diketo product in a typical synthesis utilizing this compound.

| Ketone | Acylating Agent | Base | Product |

| This compound | Ethyl Acetate | Sodium Ethoxide | 1-(3-Chlorophenyl)-4-phenyl-1,3-butanedione |

| This compound | Benzoyl Chloride | Pyridine/Triethylamine | 1,3-Di(phenyl)-2-(3-chlorobenzoyl)propane-1,3-dione |

The resulting β-diketone, such as 1-(3-chlorophenyl)-4-phenyl-1,3-butanedione, is a versatile intermediate that can be used in the synthesis of various heterocyclic compounds like pyrazoles and isoxazoles. researchgate.netijpras.com

Chemical Reactivity and Transformations of 1 3 Chlorophenyl 2 Phenylethanone

Reactions Involving the Ketone Functionality

The carbonyl group is the primary site of reactivity in 1-(3-Chlorophenyl)-2-phenylethanone, undergoing a variety of transformations typical of ketones.

The carbon atom of the carbonyl group in this compound is electrophilic and thus susceptible to attack by nucleophiles. libretexts.org This fundamental reaction proceeds via a two-step mechanism. Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate as the C=O pi bond breaks and the electrons move to the oxygen atom. libretexts.orgopenstax.org In the second step, protonation of this intermediate, typically by adding a weak acid, yields an alcohol. openstax.org

A prominent example of this reactivity is the Grignard reaction. acs.orgsigmaaldrich.com Treatment of this compound with a Grignard reagent, such as an alkyl- or arylmagnesium halide (R-MgX), results in the formation of a tertiary alcohol. sigmaaldrich.com The strongly nucleophilic carbanion from the Grignard reagent adds to the carbonyl carbon, and subsequent acidic workup protonates the resulting alkoxide to give the final alcohol product. umkc.edu

Table 1: Nucleophilic Addition with Grignard Reagents

| Reactant | Reagent | Product |

| This compound | 1. R-MgX (Grignard Reagent) 2. H₃O⁺ (Acidic workup) | 1-(3-Chlorophenyl)-2-phenyl-1-R-ethanol |

Where 'R' can be an alkyl or aryl group.

The ketone functionality of this compound can be readily reduced to a secondary alcohol. masterorganicchemistry.com A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.com In this reaction, a hydride ion (H⁻) from the borohydride acts as a nucleophile, attacking the carbonyl carbon. youtube.com Subsequent protonation of the resulting alkoxide, typically from the solvent (e.g., methanol (B129727) or ethanol), yields 1-(3-chlorophenyl)-2-phenylethanol. youtube.comyoutube.com This method is chemoselective, meaning NaBH₄ will typically not reduce other functional groups like esters or amides under standard conditions. masterorganicchemistry.com

Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this reduction. Catalytic hydrogenation, employing hydrogen gas and a metal catalyst such as ruthenium, is another effective method for reducing ketones to alcohols. nih.govnih.gov

Table 2: Reduction of this compound

| Reagent | Product |

| Sodium Borohydride (NaBH₄) in alcohol | 1-(3-Chlorophenyl)-2-phenylethanol |

| Lithium Aluminum Hydride (LiAlH₄) followed by H₃O⁺ | 1-(3-Chlorophenyl)-2-phenylethanol |

| H₂ / Ruthenium catalyst | 1-(3-Chlorophenyl)-2-phenylethanol |

Like other ketones, this compound reacts with hydroxylamine (B1172632) (NH₂OH) to form an oxime. nih.gov The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297) or potassium hydroxide, to liberate the free hydroxylamine. orgsyn.orgarpgweb.com The resulting product is this compound oxime. lookchem.com Such oximes are crystalline solids and are useful as intermediates in further synthetic transformations. nih.gov

The oxime can then be converted into a carbamate (B1207046) derivative. A common method for this transformation involves the reaction of the oxime with an isocyanate (R-N=C=O). nih.gov Alternatively, carbamates can be synthesized from oximes by reacting them with sodium cyanate (B1221674) in the presence of an acid like trifluoroacetic acid. google.com This process leads to the formation of the corresponding oxime carbamate. google.com

Table 3: Synthesis of Oxime and Carbamate Derivatives

| Starting Material | Reagents | Product |

| This compound | Hydroxylamine hydrochloride, Base | This compound oxime |

| This compound oxime | R-NCO (Isocyanate) | This compound oxime carbamate |

| This compound oxime | NaOCN, CF₃COOH | This compound oxime carbamate |

The addition of a cyano group to the carbonyl carbon of this compound can be achieved through a process called cyanosilylation. This reaction typically employs trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. organic-chemistry.org The reaction is often catalyzed by a Lewis base or a chiral catalyst to achieve high yields and, in some cases, enantioselectivity. nih.govresearchgate.net Organocatalysts, such as those based on thiourea (B124793) or N-oxides, have been shown to be effective for the cyanosilylation of a variety of ketones, including aromatic ones. organic-chemistry.orgnih.gov The product of this reaction is a cyanohydrin trimethylsilyl ether, which is a versatile synthetic intermediate. datapdf.com The reaction is chemoselective, targeting the ketone in the presence of other functional groups. researchgate.net

Table 4: Chemoselective Cyanosilylation

| Substrate | Reagents | Product |

| This compound | Trimethylsilyl cyanide (TMSCN), Catalyst | O-trimethylsilyl-1-(3-chlorophenyl)-2-phenyl-1-cyanoethane |

Reactivity of Aromatic Moieties

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution due to the influence of their respective substituents.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. nih.gov The substituents already present on the ring dictate the rate of reaction and the position of the incoming electrophile.

On the 3-Chlorophenyl Ring: This ring contains two substituents relative to the positions available for substitution: the chloro group and the phenacyl group (-COCH₂Ph).

Chloro Group (-Cl): This is a deactivating group due to its electron-withdrawing inductive effect, making the ring less reactive than benzene (B151609). However, it is an ortho, para-director because the lone pairs on the chlorine atom can stabilize the intermediate carbocation (arenium ion) through resonance.

Phenacyl Group (-COCH₂Ph): This ketone-containing group is strongly deactivating and a meta-director. Its electron-withdrawing nature, both by induction and resonance, destabilizes the arenium ion when the electrophile adds to the ortho or para positions.

Therefore, for an electrophilic attack on the 3-chlorophenyl ring, the directing effects of the two groups are in conflict. The chloro group directs to positions 2, 4, and 6, while the phenacyl group directs to position 5. The outcome would depend on the specific reaction conditions and the nature of the electrophile.

On the Phenyl Ring of the Phenylethanone Moiety: This ring is substituted with a benzyl (B1604629) group (-CH₂-CO-Ar). The methylene (B1212753) (-CH₂) group attached directly to this ring acts as a weak activating group through an electron-donating inductive effect. As an alkyl-type group, it is an ortho, para-director. Therefore, electrophilic substitution on this ring will preferentially occur at the positions ortho and para to the point of attachment.

Table 5: Directing Effects in Electrophilic Aromatic Substitution

| Ring | Substituent | Effect on Reactivity | Directing Influence |

| 3-Chlorophenyl | -Cl | Deactivating | ortho, para |

| 3-Chlorophenyl | -COCH₂Ph | Deactivating | meta |

| Phenyl (of phenylethanone) | -CH₂-CO-Ar | Activating (weakly) | ortho, para |

Sp3 C-H Arylation Reactions Directed by Heteroatoms in Related Ethanones

The functionalization of sp3 C-H bonds, which are typically unreactive, represents a significant area of research in modern organic synthesis. In ketones related to this compound, such as deoxybenzoins, the arylation of the sp3 carbon located between the carbonyl group and a phenyl ring can be achieved through directed C-H activation. This process often employs a directing group that contains a heteroatom, such as nitrogen or oxygen. The directing group coordinates to a transition metal catalyst (e.g., palladium, rhodium, or iridium) and positions it in close proximity to the target C-H bond, facilitating its cleavage and subsequent arylation.

While specific studies on the C-H arylation of this compound are not extensively documented, the principles are well-established for the broader class of deoxybenzoin (B349326) derivatives. The methodology generally involves the installation of a directing group, followed by a metal-catalyzed cross-coupling reaction with an aryl halide or equivalent. This strategy provides a powerful tool for creating complex molecular architectures from relatively simple ketone precursors.

Derivatization Strategies for Enhancing Bioactivity

The modification of this compound is a key strategy for developing new compounds with potential therapeutic applications. The carbonyl group and adjacent methylene group serve as reactive handles for constructing more complex molecules, including Schiff bases and various heterocyclic systems known for their biological relevance.

Formation of Schiff Bases and Metal Complexes

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed by the condensation of a primary amine with a ketone or aldehyde. eajournals.orgresearchgate.net The carbonyl group of this compound can react with various primary amines to yield the corresponding Schiff base derivatives. These compounds are valuable intermediates and have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. eajournals.orgnanobioletters.comnih.gov

The biological activity of Schiff bases can often be enhanced through the formation of metal complexes. nih.govnih.gov The nitrogen atom of the imine and another heteroatom within the Schiff base ligand can coordinate with transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II) to form stable complexes. eajournals.orgresearchgate.net This chelation can significantly alter the pharmacological properties of the parent ligand. For instance, studies on complexes derived from related ketones have shown that the metal complexes can exhibit greater antibacterial or antifungal activity compared to the uncomplexed Schiff bases. nih.govresearchgate.net The synthesis of a Schiff base from benzoin (B196080) and glycine, for example, and its subsequent complexation with various metal ions resulted in octahedral complexes. eajournals.org

Table 1: Synthesis and Characteristics of Schiff Base Metal Complexes from Related Ketones

| Parent Ketone | Amine | Resulting Schiff Base Ligand | Metal Ions Used for Complexation | Reported Geometry of Complexes | Reference |

|---|---|---|---|---|---|

| Benzoin | Glycine | (E)-2-((2-hydroxy-1,2-diphenylethylidene)amino)propanoic acid | Cu(II), Ni(II), Co(II), Zn(II), Fe(II) | Octahedral | eajournals.org |

| Substituted Hydroxyphenyl Ethanone (B97240) | Substituted Aniline | Bidentate Ligand | Co(II), Cu(II), Fe(II), Zn(II), Ni(II), Mn(II), Ag(II), Cd(II), Hg(II), Pd(II) | Square Planar | nanobioletters.comresearchgate.net |

| Substituted Pyridine (B92270) Ketones | Various Amines | Tridentate Ligand | Co(II), Cu(II), Ni(II), Zn(II) | Octahedral | researchgate.net |

Synthesis of Thiazole (B1198619) and Pyrazole (B372694) Derivatives

The core structure of this compound is a valuable starting point for the synthesis of five-membered heterocyclic compounds like thiazoles and pyrazoles, which are prevalent in many biologically active molecules. google.comresearchgate.netnih.gov

Thiazole Derivatives: Thiazoles can be synthesized from this compound via the well-known Hantzsch thiazole synthesis. synarchive.combepls.com This method involves the reaction of an α-haloketone with a thioamide. synarchive.comnih.govyoutube.com To apply this to this compound, the ketone would first need to be halogenated at the α-carbon (the methylene group) to form an α-haloketone. This intermediate can then be cyclized with a thioamide, such as thiourea, to produce a 2-aminothiazole (B372263) derivative. nih.govyoutube.com The Hantzsch synthesis is a versatile method that allows for the introduction of various substituents onto the thiazole ring, enabling the generation of a library of compounds for biological screening. bepls.comnih.gov Thiazole derivatives are known to exhibit a wide range of pharmacological activities. nih.govnih.gov

Pyrazole Derivatives: Pyrazoles are another important class of heterocyclic compounds that can be prepared from ketone precursors. A common method is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648). researchgate.netresearchgate.netjk-sci.com To utilize this compound for this synthesis, it would first need to be converted into a 1,3-dicarbonyl derivative. This can be achieved, for example, through a Claisen condensation with an appropriate ester. The resulting 1,3-dicarbonyl compound can then be reacted with hydrazine or a substituted hydrazine to yield the corresponding pyrazole. nih.govorganic-chemistry.org The reaction often proceeds through a cyclocondensation mechanism, and depending on the substitution pattern of the hydrazine and the dicarbonyl compound, can lead to specific regioisomers. nih.govwikipedia.org Pyrazole-containing compounds are known for a variety of biological activities, including herbicidal and anti-inflammatory properties. nih.govmdpi.com

Mechanistic and Kinetic Studies of Reactions Involving Phenylethanones

Reaction Mechanism Elucidation for Phenylethanone Synthesis and Transformations

The synthesis and subsequent transformations of phenylethanones, including 1-(3-Chlorophenyl)-2-phenylethanone, are governed by well-established reaction mechanisms.

Synthesis via Friedel-Crafts Acylation: A primary method for the synthesis of aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comorganic-chemistry.org For this compound, this would typically involve the reaction of benzene (B151609) with 3-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistnotes.comchemguide.co.uk

The mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, which facilitates the cleavage of the C-Cl bond to form a resonance-stabilized acylium ion (R-C≡O⁺ ↔ R-C⁺=O). sigmaaldrich.commasterorganicchemistry.comyoutube.com This acylium ion is the key electrophile in the reaction.

Electrophilic Aromatic Substitution: The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This leads to the formation of a carbocation intermediate known as an arenium ion or sigma complex, where the aromaticity of the benzene ring is temporarily lost. masterorganicchemistry.com

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new substituent. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final ketone product. chemistnotes.commasterorganicchemistry.com

A key advantage of Friedel-Crafts acylation is that the ketone product is deactivated towards further substitution, which prevents polyacylation reactions. organic-chemistry.org

Transformations: The carbonyl group of this compound is a site for various transformations, most notably reduction to the corresponding alcohol, 1-(3-chlorophenyl)-2-phenylethanol. This can be achieved through catalytic hydrogenation, which typically involves the use of molecular hydrogen (H₂) and a metal catalyst. The mechanism for heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen and the ketone onto the surface of the metal catalyst. chemistnotes.comnumberanalytics.com This facilitates the stepwise addition of hydrogen atoms to the carbonyl group, leading to the formation of the alcohol. numberanalytics.com

Influence of Substituents on Reaction Pathways and Selectivity

The presence of the chloro substituent on the phenyl ring of this compound exerts a significant influence on the reactivity and regioselectivity of its reactions. The Hammett equation provides a quantitative framework for understanding such electronic effects of substituents on reaction rates and equilibria. wikipedia.org

The chlorine atom is an electron-withdrawing group via the inductive effect (-I) and a weak deactivating group in electrophilic aromatic substitution. However, it is also an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect). In the context of this compound, the chloro group is on the phenyl ring attached to the carbonyl carbon.

In reactions involving the other phenyl ring (the one originating from benzene in a Friedel-Crafts synthesis), the entire 3-chlorophenylacetyl group acts as a deactivating meta-director for electrophilic substitution on that ring.

In reactions where the substituted ring itself participates, such as nucleophilic aromatic substitution, the electron-withdrawing nature of the chloro group can play a more direct role. For transformations at the carbonyl group, the electronic effect of the 3-chloro substituent can influence the kinetics. For instance, in reductions, the electron-withdrawing nature of chlorine can slightly increase the electrophilicity of the carbonyl carbon, potentially affecting the rate of nucleophilic attack by a hydride reagent. Studies on related systems, such as the reduction of substituted acetophenones, have shown that electron-withdrawing groups can influence the reaction kinetics. researchgate.net For example, in the dehydrochlorination of phenylalkyl chlorides, the presence of a phenyl group can provide anchimeric assistance, although theoretical calculations suggest the rate-determining step is the C-Cl bond breaking in a concerted, polar, and nonsynchronous transition state. researchgate.net

Catalytic Mechanisms in Ethanone (B97240) Transformations

Catalysis is central to the efficient and selective transformation of phenylethanones.

Lewis Acid Catalysis in Synthesis: As detailed in section 4.1, Lewis acids like AlCl₃ are crucial in the Friedel-Crafts acylation for generating the acylium ion electrophile. sigmaaldrich.com Other Lewis acids such as FeCl₃ can also be employed. organic-chemistry.org

Catalytic Hydrogenation: The reduction of the carbonyl group in this compound can be achieved using heterogeneous or homogeneous catalysts.

Heterogeneous Catalysis: Finely divided metals such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly used. chemistnotes.comtcichemicals.com The mechanism involves the adsorption of hydrogen gas and the ketone onto the catalyst surface, followed by the transfer of hydrogen atoms to the carbonyl group. numberanalytics.com The selectivity of these reactions can sometimes be controlled by modifying the catalyst or reaction conditions. For instance, multiphase catalytic systems have been studied for the hydrogenation of p-chloroacetophenone, where selectivity between hydrodechlorination and carbonyl reduction can be tuned. unive.it

Homogeneous Catalysis: Complexes like Wilkinson's catalyst (RhCl(PPh₃)₃) can catalyze hydrogenation in the solution phase. tcichemicals.comlibretexts.org The mechanism involves an oxidative addition of H₂ to the rhodium center, coordination of the ketone, migratory insertion of the carbonyl group into a Rh-H bond, and finally reductive elimination of the alcohol product. libretexts.org

Asymmetric Catalysis: For the production of chiral alcohols, asymmetric catalysts are employed. Ruthenium complexes with chiral ligands, for example, are effective for the asymmetric transfer hydrogenation of ketones. researchgate.netresearchgate.net The mechanism is believed to proceed through an outer-sphere pathway where the ketone coordinates to the metal complex, followed by the stereoselective transfer of a hydride from a hydrogen donor like isopropanol (B130326) or formic acid. researchgate.netresearchgate.net

Understanding Chirality Induction in Biocatalytic Processes

Biocatalysis offers a highly selective and environmentally benign route to chiral alcohols from prochiral ketones like this compound. This process relies on enzymes, primarily alcohol dehydrogenases (ADHs) or carbonyl reductases, often within whole microbial cells. researchgate.neteurekaselect.com

The induction of chirality is a result of the three-dimensional structure of the enzyme's active site. The substrate, this compound, binds within the active site in a specific orientation due to interactions between the enzyme's amino acid residues and the substrate's functional groups. This precise positioning exposes one of the two prochiral faces of the carbonyl group to a hydride donor, typically a nicotinamide (B372718) cofactor (NADH or NADPH).

Transition State Models: The stereochemical outcome of these reductions can often be predicted by transition state models. For example, in Corey-Bakshi-Shibata (CBS) reductions using oxazaborolidine catalysts, the enantioselectivity is explained by a six-membered ring transition state where steric interactions between the catalyst and the ketone's substituents direct the hydride attack to one face of the carbonyl. uwindsor.camdpi.com While this is a chemocatalytic model, similar principles of sterically controlled approach apply in enzymatic catalysis. The enzyme's active site creates a chiral environment that forces a favored transition state, leading to the formation of one enantiomer of the alcohol in high excess. researchgate.net

Dynamic Kinetic Resolution: In some biocatalytic systems, a process known as dynamic kinetic resolution (DKR) can occur. conicet.gov.ar This is particularly relevant when starting with a racemic mixture of a chiral reactant. In the context of reducing a ketone, if there is a rapid, enzyme-catalyzed racemization of the chiral alcohol product (or a related chiral intermediate), the less reactive enantiomer can be converted to the more reactive one. This allows for the theoretical conversion of 100% of the starting material into a single enantiomer of the product, overcoming the 50% yield limit of a standard kinetic resolution. conicet.gov.ar

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Product(s) |

| Synthesis | |||

| Friedel-Crafts Acylation | AlCl₃, 3-chlorophenylacetyl chloride, Benzene | Formation of a resonance-stabilized acylium ion electrophile. | This compound |

| Transformations | |||

| Catalytic Hydrogenation | H₂, Pd/C or Pt | Adsorption of reactants on the catalyst surface and stepwise hydrogen addition. | 1-(3-Chlorophenyl)-2-phenylethanol |

| Asymmetric Transfer Hydrogenation | Chiral Ru-complex, Isopropanol | Formation of a chiral metal-hydride complex and stereoselective hydride transfer. | Enantiomerically enriched 1-(3-Chlorophenyl)-2-phenylethanol |

| Biocatalytic Reduction | Alcohol Dehydrogenase (ADH), NADPH | Substrate binding in a chiral active site, leading to face-selective hydride transfer. | (R)- or (S)-1-(3-Chlorophenyl)-2-phenylethanol |

Computational and Theoretical Investigations of 1 3 Chlorophenyl 2 Phenylethanone and Analogs

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the properties of organic molecules. Studies on analogs are often performed using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to calculate the molecule's properties in its ground state. researchgate.netnih.govresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. arxiv.org For complex molecules like 1-(3-Chlorophenyl)-2-phenylethanone, which have multiple rotatable bonds, conformational analysis is performed to identify the most stable conformer.

In studies of similar molecules, such as piperidine (B6355638) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level are used to optimize the geometry. nih.gov The resulting bond lengths, bond angles, and dihedral angles are then compared with experimental data from X-ray crystallography to validate the computational model. nih.govresearchgate.net For instance, a high correlation coefficient (R²) between theoretical and experimental bond lengths and angles indicates that the computational model accurately represents the molecular structure. researchgate.netnih.gov This optimized geometry is the foundation for all further computational property predictions. arxiv.org

Table 1: Representative Comparison of Experimental and Calculated Geometrical Parameters for an Analog Compound This table is illustrative, based on typical findings in DFT studies of similar heterocyclic compounds.

| Parameter | Bond/Angle | Experimental Value (X-ray) | Calculated Value (DFT/B3LYP) |

| Bond Length | C-Cl | ~1.74 Å | ~1.75 Å |

| Bond Length | C=O | ~1.22 Å | ~1.23 Å |

| Bond Angle | C-C-C (ketone) | ~118° | ~119° |

| Dihedral Angle | Phenyl-CO-CH2-Phenyl | Varies with conformation | Varies with conformation |

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govsemanticscholar.org A small HOMO-LUMO gap suggests higher reactivity and polarizability, indicating that charge transfer can easily occur within the molecule. nih.govnih.gov This analysis helps predict the most reactive sites in the molecule. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution across a molecule. researchgate.net It helps identify the electrophilic (electron-poor, positive potential, typically colored blue) and nucleophilic (electron-rich, negative potential, typically colored red) regions. nih.govresearchgate.net In molecules containing electronegative atoms like oxygen and chlorine, these atoms typically form regions of negative potential, while hydrogen atoms are associated with positive potential. nih.gov The MEP map is crucial for predicting how a molecule will interact with biological receptors or other reactants. researchgate.net

Table 2: Typical Electronic Properties Calculated for Aromatic Ketone Analogs via DFT This table presents representative data from DFT studies on related compounds to illustrate the type of information generated.

| Property | Description | Typical Value | Reference |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.0 eV | nih.gov |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.5 eV | nih.gov |

| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity | 4.0 to 5.0 eV | nih.govsemanticscholar.org |

| Dipole Moment | Measure of molecular polarity | 2.0 to 4.0 Debye | nih.gov |

Molecular Docking Studies and Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. researchgate.net It is instrumental in drug discovery for predicting binding affinity and identifying potential drug candidates.

Docking simulations place the ligand into the active site of a target protein and score the different poses based on a scoring function, which estimates the binding free energy. nih.gov A lower binding energy (more negative value) indicates a more stable and favorable interaction. nih.gov These interactions are often stabilized by hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov

For example, in studies of analogs, compounds are docked into the active sites of proteins like the SARS-CoV-2 main protease to evaluate their potential as inhibitors. nih.gov The analysis reveals key amino acid residues in the protein's binding pocket that interact with the ligand. For instance, a chlorophenyl group might form hydrophobic interactions, while a carbonyl oxygen could act as a hydrogen bond acceptor. nih.gov

By screening a compound against various known protein targets, molecular docking can help identify its potential biological activities. Analogs of this compound have been investigated for several pharmacological activities, including anticonvulsant properties. biointerfaceresearch.commdpi.comnih.gov Derivatives of 3-(chlorophenyl)-pyrrolidine-2,5-dione have shown anticonvulsant activity, and docking studies suggest their mechanism may involve interaction with voltage-gated sodium or calcium channels. mdpi.com Similarly, other related structures have been investigated for their binding to proteins involved in inflammation or cancer. nih.govnih.gov These studies suggest that this compound could potentially interact with neurological or viral protein targets.

Table 3: Example of Molecular Docking Results for Analog Compounds This table is a representative summary of findings from docking studies on functionally similar compounds.

| Ligand (Analog) | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| BCMTP | SARS-CoV-2 Main Protease | -8.0 to -9.0 | HIS41, CYS145, GLU166 | nih.gov |

| Flavonol Glycoside | Peroxisome Proliferator-Activated Receptor (PPAR-α) | -7.5 to -8.5 | SER280, TYR314, HIS449 | nih.gov |

| Pyrrolidine-2,5-dione derivative | Voltage-gated Sodium Channel (Site 2) | Not specified, but affinity noted | Not specified | mdpi.com |

Spectroscopic Property Predictions and Correlations with Experimental Data

Computational methods are highly effective at predicting spectroscopic properties, which can then be compared with experimental results to confirm the structure and validate the theoretical model.

DFT calculations are routinely used to compute vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov The calculated vibrational spectra are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, leading to a strong correlation with experimental spectra. nih.govresearchgate.net A close match between the predicted and observed spectra for key functional groups—such as the C=O stretch of the ketone, C-Cl vibrations, and aromatic C-H stretches—confirms that the optimized geometry accurately reflects the real molecular structure. nih.govresearchgate.net This correlation is a critical step in validating the results of the entire computational investigation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Simulations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts (δ) and coupling constants. scribd.comscispace.commdpi.com

For this compound, the 1H and 13C NMR spectra can be simulated. The chemical shifts are influenced by the electronic environment of each nucleus. The electron-withdrawing nature of the carbonyl group and the chlorine atom significantly affects the chemical shifts of nearby protons and carbon atoms. studyraid.com

1H NMR Spectra: The protons on the aromatic rings and the methylene (B1212753) bridge are expected to have distinct chemical shifts. The protons on the 3-chlorophenyl ring are influenced by the chloro and acetyl substituents, leading to complex splitting patterns. The protons on the phenyl ring attached to the methylene group will also exhibit characteristic shifts. The methylene protons (-CH2-) are diastereotopic and are expected to appear as a singlet or a pair of doublets depending on the conformational flexibility of the molecule.

13C NMR Spectra: The 13C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon (C=O) is typically observed at a low field (downfield) in the range of 190-200 ppm. The carbons of the aromatic rings will appear in the aromatic region (approximately 110-140 ppm), with the carbon atom attached to the chlorine showing a characteristic shift due to the halogen's influence.

Simulations are often performed using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. scispace.com The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for obtaining accurate predictions that correlate well with experimental data. scispace.comdergipark.org.tr

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) for Protons in Acetophenone (B1666503) Analogs. (Note: These are typical ranges and specific values for this compound would require specific computational analysis.)

| Proton Type | Predicted Chemical Shift (ppm) |

| Methylene Protons (-CH2-) | ~ 4.3 |

| Phenyl Protons (C6H5-) | 7.2 - 7.4 |

| Chlorophenyl Protons (-C6H4Cl) | 7.3 - 7.9 |

Table 2: Predicted 13C NMR Chemical Shifts (δ, ppm) for Carbons in Acetophenone Analogs. (Note: These are typical ranges and specific values for this compound would require specific computational analysis.)

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methylene Carbon (-CH2-) | ~ 45 |

| Phenyl Carbons (C6H5-) | 128 - 134 |

| Chlorophenyl Carbons (-C6H4Cl) | 127 - 135 |

| Carbonyl Carbon (C=O) | ~ 197 |

UV-Visible Absorption and Emission Spectra Predictions

UV-Visible spectroscopy probes the electronic transitions within a molecule. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the absorption and emission spectra of organic compounds. researchgate.netresearchgate.net

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The π→π* transitions, typically of higher energy (shorter wavelength) and higher intensity, arise from the excitation of electrons in the aromatic rings and the carbonyl group. masterorganicchemistry.com The n→π* transition, involving the non-bonding electrons of the carbonyl oxygen, is of lower energy (longer wavelength) and lower intensity. masterorganicchemistry.com

Table 3: Predicted UV-Visible Absorption Maxima (λmax) for Acetophenone Analogs. (Note: These are typical ranges and specific values for this compound would require specific computational analysis.)

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π→π | ~ 240 - 250 | High |

| n→π | ~ 280 - 320 | Low |

Vibrational Spectra Analysis (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule by probing its vibrational modes. bohrium.comcardiff.ac.uk Computational methods are invaluable for assigning the observed vibrational bands to specific molecular motions. researchgate.netnih.gov

DFT calculations can be used to compute the harmonic vibrational frequencies of this compound. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other theoretical approximations. nih.gov

Key vibrational modes for this molecule include:

C=O stretch: This is a strong and characteristic absorption in the IR spectrum, typically appearing around 1680-1700 cm-1 for aromatic ketones. bohrium.comlibretexts.org

C-H stretches: Aromatic C-H stretching vibrations are observed above 3000 cm-1, while aliphatic C-H stretches of the methylene group appear just below 3000 cm-1. derpharmachemica.com

C-Cl stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region of the IR spectrum.

Aromatic C=C stretches: These appear in the 1400-1600 cm-1 region. derpharmachemica.com

The analysis of the potential energy distribution (PED) from the calculations allows for a detailed assignment of each vibrational mode. nih.gov Both IR and Raman spectra can be simulated, and their comparison can aid in a more complete vibrational analysis, as some modes may be more active in one technique than the other. cardiff.ac.ukacs.org

Table 4: Predicted Key Vibrational Frequencies (cm-1) for this compound. (Note: These are typical ranges and specific values would require specific computational analysis.)

| Vibrational Mode | Predicted Frequency Range (cm-1) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Carbonyl (C=O) Stretch | 1700 - 1680 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-Cl Stretch | 800 - 600 |

Biological Activities and Pharmacological Potential of 1 3 Chlorophenyl 2 Phenylethanone Derivatives

Anticancer Activity

Derivatives of 1-(3-Chlorophenyl)-2-phenylethanone have shown notable promise as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cancer-related enzymes and signaling pathways.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A key mechanism through which these derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis. For instance, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were found to induce apoptosis in breast cancer cells, including the triple-negative MDA-MB-231 and T47D cell lines. nih.gov The representative compound 9i from this series demonstrated a remarkable ability to trigger apoptosis. nih.gov Similarly, other studies have highlighted the pro-apoptotic potential of related compounds. For example, pyrazole (B372694) derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase-3 signaling pathway. nih.gov

In addition to apoptosis, these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest. The 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivative, DHW-208 , was found to cause G0/G1 phase cell-cycle arrest in breast cancer cells. researchgate.net Another study on [(2-Phenylindol-3-yl)methylene]propanedinitriles, which share structural similarities, revealed their capability to block the cell cycle in the G2/M phase in breast cancer cells. nih.gov This arrest is often accompanied by the upregulation of cell cycle inhibitors like p21. mdpi.commdpi.com The ability to interfere with the cell cycle at different phases underscores the diverse mechanisms through which these compounds can inhibit cancer cell growth.

Inhibition of Cancer-Related Enzymes and Signaling Pathways

The anticancer activity of this compound derivatives is also attributed to their ability to inhibit key enzymes and signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and Hedgehog (Hh) signaling pathways are critical for cancer cell survival, proliferation, and migration. nih.govresearchgate.net A novel series of unsymmetrical diaryl ureas, designed based on the structures of PI3K inhibitor buparlisib (B177719) and Hh inhibitor vismodegib, were identified as potent dual inhibitors of both these pathways. nih.govresearchgate.net The compound DHW-208 from this series effectively inhibited the PI3K/Akt/mTOR pathway, leading to an antitumor effect in breast cancer. researchgate.net Similarly, compound 9i was shown to inhibit both pathways by suppressing the phosphorylation of S6K and Akt, and decreasing the expression of Gli1, a key transcription factor in the Hh pathway. nih.govresearchgate.net

Furthermore, some derivatives have been shown to target other critical pathways. For example, some indole (B1671886) derivatives have been found to modulate the EGFR and p53-MDM2 mediated pathways, contributing to their anticancer effects. nih.gov The inhibition of these pathways disrupts the intricate signaling networks that cancer cells rely on for their growth and survival, making these compounds promising candidates for targeted cancer therapy.

Antimicrobial Efficacy (Antibacterial, Antifungal)

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. This broad-spectrum efficacy makes them attractive candidates for the development of new antimicrobial agents, especially in the face of growing antibiotic resistance.

Chalcone (B49325) derivatives, which are structurally related to the core compound, have shown notable antibacterial and antifungal properties. nih.gov Studies have revealed that the presence of fluorine atoms in these chalcones can enhance their lipophilicity and, consequently, their antimicrobial potency. nih.gov For example, a series of trifluoromethyl and trifluoromethoxy substituted chalcone derivatives were evaluated against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. nih.gov They also exhibited activity against fungal strains including Candida albicans and Aspergillus niger. nih.gov

Similarly, pyrazole derivatives have been investigated for their antimicrobial potential. nih.gov A study on novel 1,3-diphenyl pyrazole derivatives reported significant activity against the Gram-negative bacterium Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 4μg/mL. nih.gov Other heterocyclic derivatives, such as those containing a 1,3,4-thiadiazole (B1197879) ring, have also shown promising antifungal activity against Candida albicans. researchgate.net

Mechanisms of Microbial Cell Membrane Disruption and Growth Inhibition

The antimicrobial action of these compounds is often attributed to their ability to disrupt the microbial cell membrane and inhibit essential cellular processes. Many antimicrobial peptides (AMPs), which share some physicochemical properties with these synthetic compounds, are known to kill bacteria by permeabilizing their membranes. nih.gov This disruption can be assessed using fluorescent probes like N-phenyl-1-naphthylamine (NPN), which fluoresces upon insertion into a damaged membrane. nih.gov

Furthermore, some antimicrobial agents can depolarize the bacterial membrane, a mechanism that can be monitored using dyes like 3,3′-Dipropylthiadicarbocyanine iodide [DiSC3(5)]. nih.gov Beyond membrane disruption, these compounds can also exert their effects by penetrating the microbial cell and interacting with intracellular targets. nih.gov This can involve the inhibition of DNA, RNA, or protein synthesis, ultimately leading to microbial cell death. nih.gov The multifaceted mechanisms of action of these derivatives contribute to their potent antimicrobial efficacy.

Anti-inflammatory Properties

Several derivatives of this compound have exhibited significant anti-inflammatory properties, suggesting their potential use in treating inflammatory conditions. A notable example is the spirocyclic-2-isoxazoline derivative JR-9 , which demonstrated potent anti-inflammatory effects in both in vitro and in vivo models. uct.ac.zaresearchgate.net

In a study using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, JR-9 significantly reduced the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). uct.ac.zanih.gov The anti-inflammatory mechanism of JR-9 is believed to be linked to the downregulation of the NF-κB and p38 MAPK signaling pathways, which are key regulators of the inflammatory response. uct.ac.zaresearchgate.netnih.gov The compound's efficacy was further validated in vivo through models of carrageenan-induced paw edema and acetic acid-induced writhing. uct.ac.zaresearchgate.net These findings highlight the potential of these derivatives as novel anti-inflammatory agents.

Analgesic and Neuropathic Pain Modulatory Effects

The modulation of pain, particularly chronic and neuropathic pain, is a significant therapeutic challenge. Some derivatives related to this compound have shown promise in this area. For instance, dihydrofuran-2-one derivatives have been reported to possess analgesic activity in various rodent models of pain. nih.gov

Neuropathic pain often results from damage to the nervous system and is characterized by an over-sensitization of neural pathways. mdpi.com The modulation of ion channels and receptors involved in pain signaling is a key strategy for managing this condition. Antiepileptic drugs, for example, are known to alleviate neuropathic pain by inhibiting voltage-dependent sodium and calcium channels. mdpi.com Similarly, the activation of descending noradrenergic pathways can produce an antinociceptive effect. nih.gov While direct studies on this compound itself for analgesia are limited, the structural motifs present in its derivatives are found in compounds that modulate these pain pathways, suggesting a potential avenue for future research. For example, some compounds modulate the activity of receptors like TRPV1, which is involved in pain sensation. mdpi.com

Anticonvulsant Activity

Derivatives featuring a 3-chlorophenyl group have been synthesized and evaluated for their potential as anticonvulsant agents. A notable series of compounds, 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives, has been systematically studied in established preclinical models of epilepsy. nih.gov

Initial anticonvulsant screening is often conducted using the maximal electroshock (MES) test and the psychomotor seizure (6 Hz) test in mice. These tests represent models for generalized tonic-clonic seizures and treatment-resistant partial seizures, respectively. For instance, a new series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were assessed for their anticonvulsant effects. nih.gov While many compounds in the series showed some activity, one of the most potent compounds to emerge from these studies was a 2-chlorophenyl derivative, which demonstrated significantly lower median effective dose (ED₅₀) values compared to the reference drug, valproic acid, in both the MES and 6 Hz tests. nih.gov Derivatives with the 3-chlorophenyl substitution were also active, contributing to the understanding of the structure-activity relationship for this class of compounds. nih.gov

Further investigations into the most promising compounds often include the subcutaneous pentylenetetrazole (scPTZ) test, a model for absence seizures, and mechanistic studies to determine how these compounds exert their effects, such as their interaction with voltage-gated sodium and calcium channels. nih.gov

Table 1: Anticonvulsant Activity of a Lead Pyrrolidine-2,5-dione Derivative

| Test | Lead Compound ED₅₀ (mg/kg) | Valproic Acid ED₅₀ (mg/kg) |

|---|---|---|

| MES Test | 68.30 | 252.74 |

| 6 Hz Test | 28.20 | 130.64 |

Data derived from studies on a lead 3-(2-chlorophenyl)-pyrrolidine-2,5-dione derivative, highlighting the potential of the chlorophenyl scaffold. nih.gov

Antioxidant Activity and Free Radical Scavenging

Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one core, are a class of compounds structurally related to this compound. These molecules, widely found in nature, are well-known for their antioxidant properties. The antioxidant potential of synthetic chalcone derivatives, including those with halogen substitutions on the phenyl rings, has been an area of active research.

The antioxidant capacity is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. A decrease in the absorbance of the DPPH solution indicates scavenging activity. Research on various chalcone derivatives has shown that the substitution pattern on the aromatic rings significantly influences their antioxidant activity. For example, studies on a series of novel chalcone analogues demonstrated moderate to significant free radical scavenging activity. One study on pyrazole-fused chalcones reported a moderate scavenging activity of 45.12% for a specific derivative.

Table 2: DPPH Free Radical Scavenging Activity of a Chalcone Derivative

| Compound | Concentration | % Scavenging Activity |

|---|---|---|

| Parent Chalcone | 10 µg/ml | 86.94% |

| Brominated Chalcone | 10 µg/ml | 2.82% |

| Chalcone Fatty Acid Ester (5e) | 2 µg/ml | 68.58% |

| Ascorbic Acid (Standard) | - | - |

Data from a study on various chalcone derivatives, illustrating the impact of structural modifications on antioxidant potential.

Enzyme and Protein Inhibition Studies

The ability of small molecules to selectively inhibit enzymes is a foundational strategy in drug discovery. Derivatives containing a chlorophenyl moiety have been explored for their inhibitory effects on various enzymes, with a particular focus on cholinesterases in the context of neurodegenerative diseases.

Cholinesterase Inhibition (e.g., Potential in Anti-Alzheimer's Research)

Alzheimer's disease is characterized by a decline in the neurotransmitter acetylcholine (B1216132) (ACh). Inhibiting the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. Researchers have investigated multi-target-directed ligands, which combine a cholinesterase inhibitor with another pharmacologically active component.

In this vein, a series of chlorophenoxyalkylamine derivatives were designed and evaluated for their ability to inhibit both AChE and BuChE. These studies revealed that several of the compounds displayed inhibitory activity in the low micromolar range. The most potent compound in the series, 1-(7-(4-chlorophenoxy)heptyl)homopiperidine, was found to inhibit both enzymes effectively. Molecular modeling studies were also performed to understand how these ligands bind to the active sites of the cholinesterase enzymes. These findings highlight the potential of the chlorophenyl group as a component in the design of new cholinesterase inhibitors for potential use in Alzheimer's therapy.

Table 3: Cholinesterase Inhibition by a Lead Chlorophenoxy Derivative

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (EeAChE) | 1.93 |

| Butyrylcholinesterase (EqBuChE) | 1.64 |

Data for the lead compound 1-(7-(4-chlorophenoxy)heptyl)homopiperidine.

DNA Binding and Photocleaving Activity (for specific ethanone (B97240) oxime derivatives)

The interaction of small molecules with DNA can lead to the discovery of new agents for chemotherapy. Some molecules can bind to DNA grooves or intercalate between base pairs, while others can cleave the DNA strands, particularly upon photoactivation (photocleaving).

No specific research findings on the DNA binding and photocleaving activity of ethanone oxime derivatives of this compound were available in the search results. Studies on other classes of compounds, such as monocationic bithiophenes, have shown that they possess the ability to cleave genomic DNA and exhibit a range of DNA binding affinities that are sensitive to structural modifications. nih.gov However, direct data for the specific oxime derivatives of this compound is not present in the provided sources.

Structure Activity Relationship Sar Studies for 1 3 Chlorophenyl 2 Phenylethanone Derivatives

Impact of Halogen Substitution on Bioactivity and Electronic Properties

Halogen atoms, owing to their unique electronic and steric properties, can significantly influence the bioactivity of a molecule. In the context of 1-(3-chlorophenyl)-2-phenylethanone derivatives, the presence and position of the chloro group, as well as the introduction of other halogens, can modulate the compound's interaction with biological targets.

The electronic properties of substituents on a phenyl ring can dramatically affect inhibitory activity. For instance, in a study of thieno[2,3-b]pyridine (B153569) derivatives, which share a substituted phenylacetamide moiety, it was observed that the combination of a halogen at one position and a cyano (-CN) group at another was favorable for the inhibition of the FOXM1 transcription factor. nih.gov This suggests that the electron-withdrawing nature of both the halogen and the cyano group creates an electronic environment conducive to binding and inhibition. Derivatives with a trifluoromethyl (-CF3) or a methyl (-CH3) group instead of a halogen showed activity in cell-free assays but were inactive in vitro, highlighting the specific electronic requirements for cellular activity. nih.gov

The position of halogen substitution is also a critical determinant of biological activity. In a series of 1-piperazino-3-phenylindans, derivatives with a chloro or fluoro substitution at the 6-position of the indan (B1671822) ring system demonstrated a preference for D1 dopamine (B1211576) receptors. nih.gov This indicates that halogen substitution at specific locations can enhance receptor selectivity.

The following table summarizes the impact of different substituents, including halogens, on the biological activity of related heterocyclic compounds.

| Compound ID | R1 (Position 4) | R2 (Position 2) | FOXM1 Inhibition (MDA-MB-231 cells) |

| 1 | -F | -H | Inactive |

| 6 | -Cl | -CN | Active, decreased relative expression of FOXM1 to <50% |

| 16 | -I | -CN | Active, decreased relative expression of FOXM1 to <50% |

| Derivative | -F, -Cl, -Br, -I | -NO2 | Inactive |

| Derivative | -F, -Cl, -Br, -I | -CF3 | Inactive |

| Derivative | -F, -Cl, -Br, -I | -CH3 | Inactive |

| Data derived from a study on thieno[2,3-b]pyridine derivatives with a disubstituted phenylacetamide moiety. nih.gov |

Influence of Phenyl Ring Modifications on Pharmacological Profiles